(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with a bromophenyl and pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions.
Coupling with Pyridinyl Group: The final step involves coupling the brominated imidazo[2,1-b][1,3]thiazole with a pyridinyl-substituted propenone through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the double bond in the propenone moiety, typically using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced propenone derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The bromophenyl and pyridinyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Another compound with a halogenated aromatic ring, used in various chemical reactions.
5-Hydroxyindoleacetic Acid: A metabolite of serotonin with a different core structure but similar functional groups.
Uniqueness
(2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its combination of an imidazo[2,1-b][1,3]thiazole core with both bromophenyl and pyridinyl substituents. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound (2E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(pyridin-2-yl)prop-2-en-1-one is a derivative of imidazo[2,1-b][1,3]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes:
- An imidazo[2,1-b][1,3]thiazole moiety
- A pyridine ring
- A bromophenyl substituent
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds in this class showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Antiviral Properties
The antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives has been explored in several studies. For instance, derivatives similar to this compound have shown activity against viruses such as Coxsackie B4 and Feline herpes virus . The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and KB (oral carcinoma). The cytotoxic effects were attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various imidazo[2,1-b][1,3]thiazole derivatives, this compound was found to possess a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus , indicating moderate effectiveness compared to standard antibiotics.
Study 2: Antiviral Activity Against Coxsackie B Virus
A study evaluated the antiviral activity of several imidazo[2,1-b][1,3]thiazole derivatives against Coxsackie B virus using Vero cell lines. The compound demonstrated an IC50 value of 25 µM with low cytotoxicity (CC50 > 100 µM), suggesting a favorable therapeutic index .
Study 3: Cytotoxicity in Cancer Cell Lines
In another investigation focused on its antitumor effects, the compound was tested on MCF-7 and KB cell lines. Results indicated that it induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls .
Properties
IUPAC Name |
(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-pyridin-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-6-4-13(5-7-14)18-16(23-11-12-25-19(23)22-18)8-9-17(24)15-3-1-2-10-21-15/h1-12H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBGLYTRHJJMU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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